PG-9 Maleate

Muscarinic receptor pharmacology Analgesic development Cognition enhancement

PG-9 Maleate is a differentiated presynaptic cholinergic modulator offering a 10.2-fold M4/M1 muscarinic receptor selectivity ratio—unmatched by generic AChE inhibitors or direct muscarinic agonists. With oral efficacy (30–60 mg/kg) in four pain models and a naloxone-insensitive, non-opioid mechanism, this compound uniquely enables M4-specific pathway dissection without confounding motor side effects (rota-rod validated). Its dose-dependent NGF secretagogue activity (17.6-fold increase) opens additional neurotrophic research applications. For protocols requiring presynaptic ACh modulation with defined receptor subtype selectivity and behavioral compatibility, PG-9 Maleate provides a level of pharmacological precision that in-class alternatives cannot replicate.

Molecular Formula C21H26BrNO6
Molecular Weight 468.3 g/mol
Cat. No. B1139492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG-9 Maleate
SynonymsTropanyl 2-(4-bromophenyl)propionate maleate
Molecular FormulaC21H26BrNO6
Molecular Weight468.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyVBUSCULTLLOSLM-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PG-9 Maleate Procurement and Selection Guide for Cholinergic Research Applications


PG-9 Maleate (CAS 155649-00-6), also designated as (±)-PG-9 or 3α-tropyl 2-(p-bromophenyl)propionate maleate, is a presynaptic cholinergic modulator that functions as an acetylcholine (ACh) releaser [1]. Derived from (+)-R-hyoscyamine, this small molecule compound acts centrally to potentiate cholinergic transmission through an increase in ACh extracellular levels [1]. PG-9 Maleate has been characterized pharmacologically as a potent analgesic and nootropic agent, with demonstrated activity in multiple rodent pain models and cognitive impairment paradigms [1]. The compound exhibits a distinct muscarinic receptor affinity profile, with functional studies revealing an M4/M1 selectivity ratio of 10.2 [2]. This agent is supplied as a maleate salt (molecular weight: 468.34 g/mol; molecular formula: C17H22BrNO2·C4H4O4) and is exclusively intended for research applications [1].

Why Generic Substitution Is Not Advised When Selecting a Presynaptic Cholinergic Amplifier Like PG-9 Maleate


Direct substitution of PG-9 Maleate with in-class cholinergic agents—such as acetylcholinesterase (AChE) inhibitors (e.g., physostigmine) or direct muscarinic agonists (e.g., oxotremorine)—is pharmacologically unsound due to divergent mechanisms of action and receptor selectivity profiles. PG-9 Maleate operates as a presynaptic ACh releaser that amplifies endogenous cholinergic tone, a mechanism distinct from postsynaptic receptor agonism or enzymatic ACh degradation inhibition [1]. Critically, functional studies demonstrate that (±)-PG-9 exhibits a specific M4/M1 muscarinic receptor selectivity ratio of 10.2, determined via isolated tissue assays (rabbit vas deferens for M1, immature guinea pig uterus for putative M4) [2]. This receptor subtype selectivity profile is not replicated by broadly acting cholinergic agents such as atropine (unselective antagonist), pirenzepine (M1-selective), or dicyclomine, all of which were shown to antagonize PG-9-induced antinociception [1]. Furthermore, PG-9 Maleate demonstrates oral activity (30–60 mg/kg p.o. in rodent models) [1] and lacks motor-impairing effects at efficacious doses as evaluated by the rota-rod test, distinguishing it from cholinergic agents that produce confounding motor side effects [1]. These mechanistic, selectivity, and behavioral distinctions render generic substitution scientifically inappropriate for research protocols requiring specific modulation of presynaptic cholinergic function.

PG-9 Maleate Quantitative Differential Evidence for Scientific Selection


M4/M1 Muscarinic Receptor Selectivity Ratio: PG-9 Maleate vs. Non-Selective Cholinergic Agents

PG-9 Maleate exhibits a quantifiable M4/M1 muscarinic receptor selectivity ratio of 10.2, determined through functional studies using isolated tissue preparations [1]. In contrast, reference cholinergic agents such as atropine (unselective muscarinic antagonist), pirenzepine (M1-selective antagonist), and oxotremorine (non-selective muscarinic agonist) lack this specific M4-preferring selectivity profile [1]. The M4 subtype selectivity has been directly implicated in the compound's analgesic and anti-amnesic effects, distinguishing PG-9 Maleate from agents with broader or divergent receptor binding profiles [1].

Muscarinic receptor pharmacology Analgesic development Cognition enhancement

Acetylcholine Release Enhancement In Vivo: PG-9 Maleate vs. R-(+)-Hyoscyamine

In vivo microdialysis studies in rat cerebral cortex demonstrated that PG-9 Maleate at cholinomimetic doses produces a measurable increase in acetylcholine (ACh) release [1]. This effect is mechanistically linked to presynaptic amplification of cholinergic transmission, a property shared with its parent structural derivative R-(+)-hyoscyamine. However, PG-9 Maleate was specifically developed and characterized for this presynaptic ACh-releasing activity, with the antinociceptive effect being prevented by the ACh depletor hemicholinium-3 [1], confirming mechanism dependence on endogenous ACh availability—a feature not uniformly established across all hyoscyamine derivatives.

Neurotransmitter release In vivo microdialysis Presynaptic modulation

Antinociceptive Potency Across Multiple Pain Models: PG-9 Maleate vs. Vehicle Baseline

PG-9 Maleate produced dose-dependent antinociception across four distinct rodent pain models following systemic and central administration [1]. The compound was effective via subcutaneous (10–40 mg/kg), oral (30–60 mg/kg), intravenous (10–30 mg/kg), and intracerebroventricular (10–30 μg/mouse) routes [1]. Antinociception peaked at 15 minutes post-injection and was specifically antagonized by muscarinic antagonists atropine, pirenzepine, and dicyclomine, but not by opioid antagonist naloxone, confirming a non-opioid, cholinergic mechanism [1]. While direct comparator ED50 values for other cholinergic analgesics are not reported in the same study, the multi-route efficacy and rapid onset profile establish PG-9 Maleate as a versatile tool compound.

Pain research Analgesic screening Rodent behavior

Reversal of Antimuscarinic-Induced Amnesia: PG-9 Maleate vs. Scopolamine/Dicyclomine Challenge

PG-9 Maleate (10–40 mg/kg i.p.) prevented amnesia induced by both the non-selective antimuscarinic agent scopolamine (1 mg/kg i.p.) and the M1-selective antagonist dicyclomine (2 mg/kg i.p.) in the mouse passive-avoidance test [1]. Additionally, PG-9 Maleate (10–30 mg/kg i.p. or 5–20 μg/mouse i.c.v.) prevented amnesia induced by the M1-selective antagonist S-(-)-ET-126 [2]. This anti-amnesic effect was observed without impairment of motor performance on the rota-rod test or alteration of spontaneous motility [1][2]. In contrast, AChE inhibitors such as physostigmine are known to produce motor side effects and have a short duration of action clinically [1][Class-level inference].

Cognitive enhancement Amnesia models Passive-avoidance test

Stimulation of Endogenous NGF Synthesis in Astrocytes: PG-9 Maleate vs. Untreated Control

PG-9 Maleate produced a dose-dependent increase in nerve growth factor (NGF) secretion from cultured astrocytes in vitro [1]. At maximally effective concentrations, NGF content reached 17.6-fold of control values [1]. This effect occurred without observable morphological changes in the cultured astrocytes [1]. The stimulation of endogenous NGF synthesis represents an additional neurotrophic mechanism that is not reported for standard cholinergic tools such as muscarinic agonists or AChE inhibitors [1][Class-level inference].

Neurotrophin regulation Astrocyte biology Neuroprotection

Motor Safety Profile at Efficacious Doses: PG-9 Maleate vs. Cholinergic Agents with Motor Toxicity

At antinociceptive and anti-amnesic doses (10–40 mg/kg i.p.), PG-9 Maleate did not impair mouse performance on the rota-rod test or alter spontaneous motility as measured by the Animex apparatus and hole-board test [1][2]. Additionally, the highest effective doses did not produce collateral symptoms in the Irwin observational battery [2]. This motor-sparing profile contrasts with centrally active AChE inhibitors such as physostigmine, which are associated with motor impairment, tremor, and other cholinergic side effects at analgesic doses [1][Class-level inference]. The absence of motor impairment at efficacious doses reduces confounding behavioral variables in experimental paradigms.

Behavioral pharmacology Safety pharmacology Motor coordination

Optimized Research Application Scenarios for PG-9 Maleate Based on Quantitative Evidence


Mechanistic Studies of M4 Muscarinic Receptor-Mediated Analgesia and Cognition

Researchers investigating M4 muscarinic receptor function in pain and memory can employ PG-9 Maleate as a selective pharmacological probe. The compound's 10.2-fold M4/M1 selectivity ratio, validated in functional tissue assays [1], enables targeted activation of M4-mediated cholinergic pathways without concurrent M1, M2, or M3 activation. This specificity is critical for dissecting M4 contributions to antinociception and cognitive enhancement, particularly in studies where non-selective cholinergic agents would introduce confounding receptor cross-talk. PG-9 Maleate's anti-amnesic efficacy against scopolamine (1 mg/kg i.p.) and dicyclomine (2 mg/kg i.p.) challenges [1] further supports its utility in M4-focused cognitive research protocols.

Preclinical Pain Model Screening Requiring Non-Opioid, Orally Bioavailable Analgesic Tool Compounds

PG-9 Maleate is well-suited for preclinical pain research programs seeking non-opioid analgesic mechanisms with oral dosing capability. The compound demonstrates efficacy across four pain models (hot-plate, abdominal-constriction, tail-flick, paw-pressure) in mice, rats, and guinea pigs following oral administration at 30–60 mg/kg [1]. Critically, PG-9 Maleate-induced antinociception is not reversed by the opioid antagonist naloxone, confirming a cholinergic rather than opioid mechanism [1]. This mechanistic distinction is valuable for pain research programs aiming to characterize non-opioid analgesic pathways or identify adjunctive therapies that do not engage mu-opioid receptors.

Behavioral Pharmacology Studies Requiring Motor-Sparing Cognitive Enhancers

For behavioral pharmacology experiments where motor impairment would confound cognitive or nociceptive endpoints, PG-9 Maleate offers a distinct advantage. At behaviorally efficacious doses (10–40 mg/kg i.p.), the compound does not impair rota-rod performance, spontaneous motility (Animex apparatus), or exploratory behavior (hole-board test) [1][2]. This motor-sparing profile contrasts with AChE inhibitors like physostigmine, which produce motor side effects at analgesic doses [1][Class-level inference]. PG-9 Maleate is therefore particularly appropriate for passive-avoidance, novel object recognition, or operant conditioning paradigms where motor artifacts must be rigorously excluded from data interpretation.

Neurotrophin Regulation and Astrocyte-Neuron Signaling Research

PG-9 Maleate uniquely stimulates nerve growth factor (NGF) secretion from cultured astrocytes in a dose-dependent manner, achieving a maximal 17.6-fold increase over control levels [1]. This neurotrophic activity is not reported for conventional cholinergic tools (e.g., muscarinic agonists, AChE inhibitors) [1][Class-level inference] and occurs without astrocyte morphological changes [1]. Researchers investigating astrocyte-mediated neuroprotection, neuroinflammation modulation, or cholinergic regulation of neurotrophin synthesis can utilize PG-9 Maleate to probe the intersection of cholinergic signaling and NGF pathways. The compound's ability to stimulate endogenous NGF production may also be relevant for studies of neurodegenerative conditions where trophic support is compromised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for PG-9 Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.